molecular formula C9H8ClNO4 B13649994 Methyl 5-chloro-4-methyl-2-nitrobenzoate CAS No. 62486-39-9

Methyl 5-chloro-4-methyl-2-nitrobenzoate

Cat. No.: B13649994
CAS No.: 62486-39-9
M. Wt: 229.62 g/mol
InChI Key: IZXXMGMVTOUEOB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-4-methyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 5-chloro-4-methylbenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base catalysts.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: Methyl 5-amino-4-methyl-2-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-chloro-4-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-methyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-nitrobenzoate: Similar structure but lacks the methyl group at the 4-position.

    Methyl 4-chloro-2-nitrobenzoate: Similar structure but the chlorine atom is at the 4-position instead of the 5-position.

Uniqueness

Methyl 5-chloro-4-methyl-2-nitrobenzoate is unique due to the specific arrangement of the chlorine, methyl, and nitro groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific applications in research and industry.

Properties

CAS No.

62486-39-9

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 5-chloro-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,1-2H3

InChI Key

IZXXMGMVTOUEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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